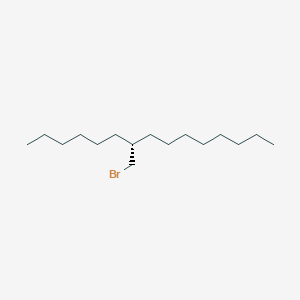

(7R)-7-(bromomethyl)pentadecane

Description

(7R)-7-(Bromomethyl)pentadecane (CAS: 52997-43-0) is a brominated alkane with a 15-carbon backbone and a bromomethyl substituent at the 7th position. Its molecular formula is C₁₆H₃₃Br, with a molecular weight of 305.34 g/mol and a reported boiling point of 341.1 ± 10.0°C at 760 Torr . The compound is commercially available at purities up to 97% and is utilized as an alkylating agent or intermediate in organic synthesis, particularly in pharmaceuticals and materials science . Its stereochemical specificity (R-configuration at the 7th position) may influence its reactivity and applications in asymmetric synthesis.

Properties

Molecular Formula |

C16H33Br |

|---|---|

Molecular Weight |

305.34 g/mol |

IUPAC Name |

(7R)-7-(bromomethyl)pentadecane |

InChI |

InChI=1S/C16H33Br/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16H,3-15H2,1-2H3/t16-/m1/s1 |

InChI Key |

RWEKWRQKAHQYNE-MRXNPFEDSA-N |

Isomeric SMILES |

CCCCCCCC[C@@H](CCCCCC)CBr |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-hexyldecane can be synthesized through the bromination of 2-hexyldecane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the 2-hexyldecane to form 1-bromo-2-hexyldecane.

Industrial Production Methods: In an industrial setting, the production of 1-bromo-2-hexyldecane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The crude product is then purified through distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-hexyldecane primarily undergoes substitution and elimination reactions due to the presence of the bromine atom, which is a good leaving group.

Common Reagents and Conditions:

Nucleophilic Substitution (SN2): This reaction involves the replacement of the bromine atom with a nucleophile such as hydroxide (OH-), cyanide (CN-), or an alkoxide (RO-). The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Elimination (E2): In the presence of a strong base such as potassium tert-butoxide (KOtBu), 1-bromo-2-hexyldecane can undergo elimination to form an alkene. The reaction conditions often include elevated temperatures and the use of a non-polar solvent.

Major Products Formed:

Substitution Reactions: The major products are the corresponding substituted alkanes, such as 2-hexyldecanol or 2-hexyldecanenitrile.

Elimination Reactions: The major product is 1-hexyldecene, formed by the removal of a hydrogen atom and the bromine atom.

Scientific Research Applications

1-Bromo-2-hexyldecane has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound is utilized in the preparation of surfactants and polymers.

Biological Studies: It serves as a model compound in studies of lipid membranes and their interactions with various biomolecules.

Industrial Applications: 1-Bromo-2-hexyldecane is employed in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The reactivity of 1-bromo-2-hexyldecane is primarily due to the presence of the bromine atom, which can be easily displaced in nucleophilic substitution reactions. The compound can also undergo elimination reactions to form alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.

Comparison with Similar Compounds

Research Findings and Gaps

- Bromine vs. Iodo Substitution: While bromine offers balanced reactivity, iodine’s higher atomic weight and radical stability may expand utility in polymer chemistry.

- Comparative Studies : Direct experimental comparisons of reaction rates (e.g., SN2 kinetics) between halogenated analogs are absent in the provided evidence, highlighting a research gap.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.